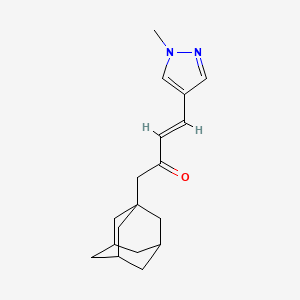

![molecular formula C14H14F5NO3 B4625178 2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)

2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate

説明

Synthesis Analysis

The synthesis of fluorinated compounds, such as the one , typically involves strategies to introduce fluorine or fluorinated groups into the molecule. For example, Pimenova et al. (2003) described the synthesis of a fluorinated compound by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, followed by various reactions including thermal cyclization and hydrolysis (Pimenova et al., 2003). Such methodologies might be applicable to the synthesis of the target compound, emphasizing the role of fluorinated intermediates and specific reagents in constructing complex fluorinated structures.

Molecular Structure AnalysisThe molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the compound's geometry, electron distribution, and overall stability. Bazhin et al. (2012) explored the structure of fluoroquinolone intermediates, demonstrating how fluorine atoms impact the tautomeric balance between enol and ketone forms in solution and solid states (Bazhin et al., 2012). This insight into fluorine's structural impact can be extended to understanding the molecular structure of "2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate."

Chemical Reactions and Properties

Fluorinated compounds often exhibit unique reactivity patterns due to the electronegative nature of fluorine. For instance, Lü et al. (2010) investigated the selective electrophilic monofluorination of allenoates, leading to the formation of fluorinated furanones under specific conditions (Lü et al., 2010). This study highlights the potential for selective fluorine incorporation in complex molecules, which could be relevant to the chemical reactions involving the target compound.

Physical Properties Analysis

The introduction of fluorine atoms into organic compounds dramatically alters their physical properties, such as boiling points, solubility, and stability. Tang et al. (2001) synthesized a series of fluorinated liquid crystals and analyzed their mesomorphic properties, demonstrating how fluorination affects phase transition temperatures (Tang et al., 2001). This research provides a foundation for understanding how the fluorinated segments within "2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate" might influence its physical properties.

科学的研究の応用

Fluoropolymer Manufacturing and Environmental Impact

Fluoropolymer manufacturing, associated with chemicals similar to "2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate," is a significant source of per- and polyfluoroalkyl substances (PFASs) emissions. Research by Song et al. (2018) on one of China's major fluoropolymer manufacturing facilities revealed the complex environmental fate of PFASs, including novel chemical formulas detected in surface waters and sediments. This study underscores the need for further research to understand the life-cycle emissions of low-molecular-weight PFASs from fluoropolymers, highlighting the environmental impact of these substances (Song et al., 2018).

Biotransformation and Toxicology

The biotransformation and toxicological evaluation of fluorinated compounds, such as 2,3,3,3-tetrafluoropropene (a compound structurally related to the one ), provide insights into their metabolic pathways and potential health impacts. Schuster et al. (2008) studied the biotransformation of HFO-1234yf in rodents, identifying various metabolites and suggesting a low degree of biotransformation in these models (Schuster et al., 2008).

Antibacterial Agents

Fluorinated compounds often exhibit significant biological activities. For instance, Chu et al. (1986) explored the synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents, revealing that specific fluorophenyl substitutions enhance antibacterial potency. This research indicates the potential of fluorinated compounds in developing new antibacterial drugs (Chu et al., 1986).

Synthesis and Chemical Reactions

The synthesis and reactions of fluorinated compounds are pivotal for their application in various domains, including pharmaceuticals and materials science. Pimenova et al. (2003) reported on the synthesis of a fluorinated compound through reactions with aniline and other agents, demonstrating the versatility of fluorinated compounds in chemical synthesis (Pimenova et al., 2003).

特性

IUPAC Name |

2,2,3,3-tetrafluoropropyl 5-(3-fluoroanilino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO3/c15-9-3-1-4-10(7-9)20-11(21)5-2-6-12(22)23-8-14(18,19)13(16)17/h1,3-4,7,13H,2,5-6,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBNVAHYLDHGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)

![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)

![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)